molecular formula C26H24N2O5 B11026014 N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

Cat. No.: B11026014
M. Wt: 444.5 g/mol
InChI Key: SZJAASFWELQQBT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve several steps, and the key strategy often includes oxidative dearomatization and Diels-Alder cycloaddition reactions.
    • Specific reaction conditions and industrial production methods may vary based on the research group or manufacturer.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific transformation desired.
    • Major products formed from these reactions may include derivatives with modified functional groups or stereochemistry.
  • Scientific Research Applications

    • In chemistry, this compound serves as a valuable synthetic target due to its complex structure.
    • In biology, it may be studied for its interactions with cellular receptors or enzymes.
    • In medicine, researchers explore its potential therapeutic applications, such as anticancer properties.
    • In industry, it could be used as a precursor for other compounds or as a starting material for drug development.
  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related diterpenoid alkaloids.
    • Highlighting its uniqueness would involve discussing structural features, biological activities, and potential applications.

    Properties

    Molecular Formula

    C26H24N2O5

    Molecular Weight

    444.5 g/mol

    IUPAC Name

    N-(4-acetamidophenyl)-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

    InChI

    InChI=1S/C26H24N2O5/c1-14-19-11-21-18-5-3-4-6-22(18)32-24(21)13-23(19)33-26(31)20(14)12-25(30)28-17-9-7-16(8-10-17)27-15(2)29/h7-11,13H,3-6,12H2,1-2H3,(H,27,29)(H,28,30)

    InChI Key

    SZJAASFWELQQBT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC5=CC=C(C=C5)NC(=O)C

    Origin of Product

    United States

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